molecular formula C18H10F3NO3S2 B1212534 CFTRinh-172

CFTRinh-172

Cat. No. B1212534
M. Wt: 409.4 g/mol
InChI Key: JIMHYXZZCWVCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CFTRinh-172 is a thiazolidinone that is 2-thioxo-4-thiazolidinone which is substituted at position 3 by a (m--trifluoromethyl)phenyl group and at position 5 by a p-carboxybenzylidene group. It is an inhibitor of cystic fibrosis transmembrane conductance regulator, a membrane protein and chloride channel in vertebrates that is encoded by the CFTR gene. It has a role as an EC 3.6.3.49 (channel-conductance-controlling ATPase) inhibitor. It is a member of benzoic acids, a member of (trifluoromethyl)benzenes and a thiazolidinone.

Scientific Research Applications

Mechanism of CFTR Inhibition

CFTRinh-172 inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) channel. Studies have shown that CFTRinh-172 increases the mean closed time and decreases the mean open time of the CFTR channel. It is suggested that CFTRinh-172 does not act as a simple pore blocker but may induce conformational changes in the CFTR channel to inhibit its conductance (Kopeikin et al., 2010).

Effect on CFTR Channel Gating

CFTRinh-172 does not alter the CFTR unitary conductance but significantly reduces open probability by increasing the mean channel closed time. This inhibitor exhibits varying potency in inhibiting different CFTR mutants, indicating a mechanism involving altered CFTR gating (Taddei et al., 2004).

Impact on Mitochondrial Functions

CFTRinh-172, along with another CFTR inhibitor, has been shown to induce reactive oxygen species (ROS) production and depolarize mitochondria in various cell types. This indicates that the effects of CFTRinh-172 are independent of CFTR chloride channel inhibition and suggest a broader impact on cellular functions, including mitochondrial activity (Kelly et al., 2010).

Role in Nephrotoxicity and Cellular Protection

In the context of cisplatin-induced nephrotoxicity, CFTRinh-172 has been shown to prevent cell death and apoptosis by modulating intracellular reactive oxygen species balance and intracellular glutathione concentration. This suggests a protective role of CFTRinh-172 against nephrotoxic side effects during cisplatin treatment (Rubera et al., 2013).

Interaction with HDAC2 in Leukemia Development

CFTRinh-172 has been implicated in the regulation of HDAC2 expression and is involved in the development of Ph+ leukemia through the HDAC2-mediated PTEN pathway. This suggests a role of CFTRinh-172 in cancer research and therapy (Yan et al., 2016).

Influence on Epithelial Fluid Transport

CFTRinh-172 has been used to demonstrate the role of CFTR in epithelial fluid transport. Inhibition of CFTR by CFTRinh-172 significantly impacts fluid transport in various epithelial tissues, indicating the importance of CFTR in this physiological process (Fang et al., 2006).

Modulation of Gene Expression

CFTRinh-172 has been used to study the role of CFTR in gene expression modulation. It has been found that inhibition of CFTR can lead to differential gene expression, suggesting that CFTR plays a role beyond ion transport (Valdivieso et al., 2017).

Contribution to ATP Release in Muscle

CFTRinh-172 has been shown to affect ATP release from skeletal muscle during low pH or contractions. This suggests a role for CFTR in the regulation of extracellular ATP levels in muscle tissues, which is important for various physiological processes (Tu et al., 2012).

properties

IUPAC Name

4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMHYXZZCWVCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317499
Record name CFTR(inh)-172
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CFTRinh-172

CAS RN

307510-92-5
Record name CFTR(inh)-172
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307510-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CFTR(inh)-172
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl-4-thiazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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